molecular formula C12H10Cl2N2 B1342774 4,6-Dichloro-5-ethyl-2-phenylpyrimidine CAS No. 33655-34-4

4,6-Dichloro-5-ethyl-2-phenylpyrimidine

Cat. No.: B1342774
CAS No.: 33655-34-4
M. Wt: 253.12 g/mol
InChI Key: IRDIXCNNPSHTMT-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-ethyl-2-phenylpyrimidine is a heterocyclic aromatic compound with the molecular formula C12H10Cl2N2. This compound is part of the pyrimidine family, which is known for its diverse range of biological and chemical properties. Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of chlorine atoms at positions 4 and 6, along with an ethyl group at position 5 and a phenyl group at position 2, makes this compound a unique and valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-ethyl-2-phenylpyrimidine typically involves the chlorination of 5-ethyl-2-phenylpyrimidine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where the starting material is dissolved in a suitable solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction is monitored until completion .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-ethyl-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmosphere conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dichloro-5-ethyl-2-phenylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-ethyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer effects .

Comparison with Similar Compounds

  • 2,4-Diamino-5-phenyl-6-ethylpyrimidine
  • 4,6-Dichloropyrimidine
  • 5-Ethyl-2-phenylpyrimidine

Comparison: 4,6-Dichloro-5-ethyl-2-phenylpyrimidine is unique due to the presence of both chlorine atoms and an ethyl group, which can significantly influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4,6-dichloro-5-ethyl-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-2-9-10(13)15-12(16-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDIXCNNPSHTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(N=C1Cl)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599224
Record name 4,6-Dichloro-5-ethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33655-34-4
Record name 4,6-Dichloro-5-ethyl-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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